molecular formula C24H17ClN4 B15162250 N-(3-Chlorophenyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine-4-amine CAS No. 173458-67-8

N-(3-Chlorophenyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine-4-amine

Cat. No.: B15162250
CAS No.: 173458-67-8
M. Wt: 396.9 g/mol
InChI Key: UYXXIXVMSUKWBN-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine-4-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with a 3-chlorophenyl group and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorophenyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine-4-amine typically involves the condensation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various aromatic amines. One common method includes the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with 3-chloroaniline in the presence of a catalytic amount of hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the aromatic rings or the pyrimidine core.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Chlorophenyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-chlorophenyl group enhances its potential as an enzyme inhibitor, making it a valuable compound for drug discovery and development.

Properties

CAS No.

173458-67-8

Molecular Formula

C24H17ClN4

Molecular Weight

396.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C24H17ClN4/c25-18-12-7-13-19(14-18)28-23-21-20(16-8-3-1-4-9-16)22(17-10-5-2-6-11-17)29-24(21)27-15-26-23/h1-15H,(H2,26,27,28,29)

InChI Key

UYXXIXVMSUKWBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC3=C2C(=NC=N3)NC4=CC(=CC=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

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